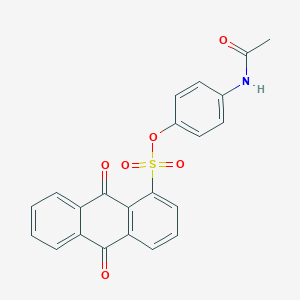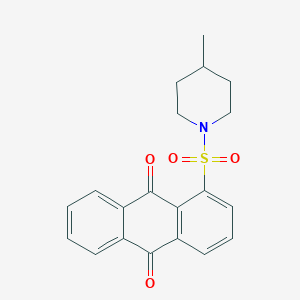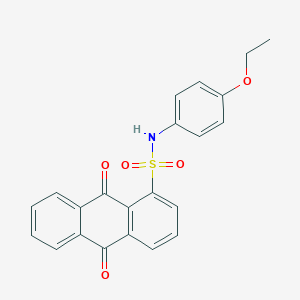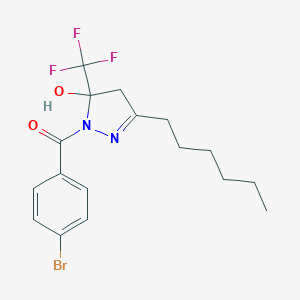![molecular formula C18H11BrN2O4 B409114 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE](/img/structure/B409114.png)
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines the structural features of chromenone and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the oxadiazole ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the chromenone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is introduced through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the chromenone core.
Cyclization and Ring-Opening Reactions: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxadiazole Formation: Hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, anticancer agent, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and processes.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in its binding affinity and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring and exhibit similar biological activities.
Chromenones: Compounds with the chromenone core also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE is unique due to the combination of the bromine atom, oxadiazole ring, and chromenone core. This unique structure contributes to its distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C18H11BrN2O4 |
|---|---|
Peso molecular |
399.2g/mol |
Nombre IUPAC |
6-bromo-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H11BrN2O4/c1-23-13-4-2-3-10(8-13)16-20-21-17(25-16)14-9-11-7-12(19)5-6-15(11)24-18(14)22/h2-9H,1H3 |
Clave InChI |
VCGURDXWFPBVGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409033.png)




![[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B409039.png)

![(2-chlorophenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B409046.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
![Ethyl 2-{(2-hydroxybenzyl)[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409054.png)
